molecular formula C11H7N5O3S B11611547 2-(4,6-Dihydroxy-[1,3,5]triazin-2-ylamino)-benzo[e][1,3]thiazin-4-one

2-(4,6-Dihydroxy-[1,3,5]triazin-2-ylamino)-benzo[e][1,3]thiazin-4-one

Cat. No.: B11611547
M. Wt: 289.27 g/mol
InChI Key: JMXZIUONZXZRGL-UHFFFAOYSA-N
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Description

2-(4,6-Dihydroxy-[1,3,5]triazin-2-ylamino)-benzo[e][1,3]thiazin-4-one is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring fused with a benzothiazinone structure, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dihydroxy-[1,3,5]triazin-2-ylamino)-benzo[e][1,3]thiazin-4-one typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and thiols. The reaction is usually carried out in the presence of a base such as sodium carbonate or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an ice-bath to maintain low temperatures and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dihydroxy-[1,3,5]triazin-2-ylamino)-benzo[e][1,3]thiazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted triazine derivatives .

Mechanism of Action

The mechanism of action of 2-(4,6-Dihydroxy-[1,3,5]triazin-2-ylamino)-benzo[e][1,3]thiazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . Additionally, it can interact with DNA and RNA, leading to the inhibition of replication and transcription processes . These interactions contribute to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,6-Dihydroxy-[1,3,5]triazin-2-ylamino)-benzo[e][1,3]thiazin-4-one stands out due to its unique combination of a triazine ring and a benzothiazinone structure. This fusion imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research further highlight its uniqueness .

Properties

Molecular Formula

C11H7N5O3S

Molecular Weight

289.27 g/mol

IUPAC Name

6-[(4-oxo-1,3-benzothiazin-2-yl)amino]-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C11H7N5O3S/c17-7-5-3-1-2-4-6(5)20-11(12-7)15-8-13-9(18)16-10(19)14-8/h1-4H,(H3,12,13,14,15,16,17,18,19)

InChI Key

JMXZIUONZXZRGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(S2)NC3=NC(=O)NC(=O)N3

Origin of Product

United States

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